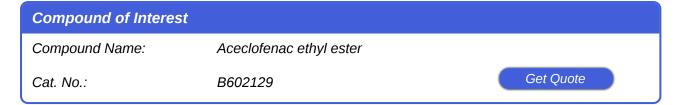


Application Notes and Protocols for Aceclofenac Pellet Formulation via Extrusion/Spheronization

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Introduction

Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its poor water solubility and potential for gastrointestinal side effects present formulation challenges.[1][2] The extrusion/spheronization process is a robust and widely utilized technique in the pharmaceutical industry to produce uniform, spherical pellets with improved flow properties, content uniformity, and the potential for modified release profiles. This application note provides a detailed overview and experimental protocols for the formulation of Aceclofenac pellets using this method, targeting immediate, sustained, and enhanced solubility formulations.

Core Concepts

The extrusion/spheronization process involves several key stages:

- Dry Mixing: The active pharmaceutical ingredient (API), Aceclofenac, is uniformly blended with various excipients.
- Wet Massing: A binder solution is added to the dry blend to form a cohesive, plastic mass.
- Extrusion: The wet mass is forced through a die to produce cylindrical extrudates of a uniform diameter.





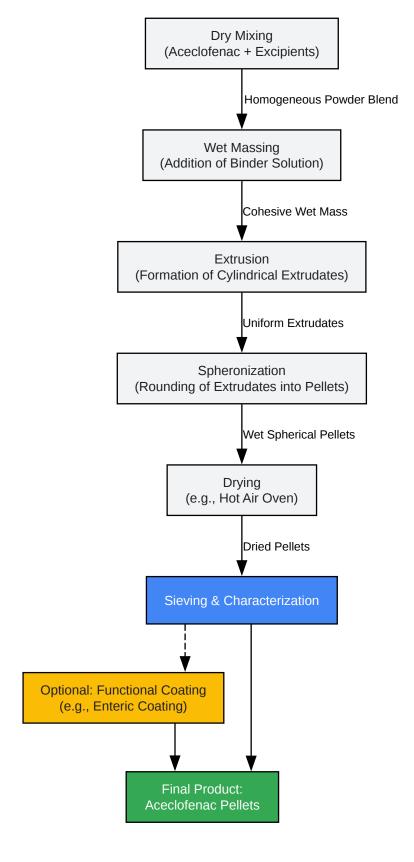


- Spheronization: The extrudates are broken into smaller rods and rounded into spherical pellets on a rotating plate.
- Drying: The wet pellets are dried to achieve the desired moisture content.
- Coating (Optional): A functional coat (e.g., enteric or sustained-release) can be applied to the
 pellets.

Microcrystalline cellulose (MCC) is a key excipient in this process, acting as a spheronization aid due to its ability to retain water and provide plasticity to the wet mass.[3][4] However, for poorly soluble drugs like Aceclofenac, MCC can sometimes hinder drug release.[1] Therefore, alternative pelletizing agents and release enhancers are often explored.

Experimental Workflow





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Caption: Experimental workflow for Aceclofenac pellet production.



Formulation and Characterization Data

The following tables summarize quantitative data from various studies on Aceclofenac pellets prepared by extrusion/spheronization.

Table 1: Immediate-Release Pellet Formulations[1]

Formulati on Code	Aceclofe nac (%)	к- Carragee nan (%)	Microcrys talline Cellulose (%)	Lactose (%)	Maize Starch (%)	Disintegr ant (%)
A1	20	20	60	0	0	0
A6	20	20	0	30	30	0
A6-SSG	20	20	0	30	30	5 (Sodium Starch Glycolate)

Table 2: Characterization of Immediate-Release Pellets[1][5]

Formulation Code	Angle of Repose (°)	Hausner Ratio	Drug Content (%)	Disintegrati on Time (min)	In-vitro Drug Release at 45 min (%)
A1	36.15 ± 0.4	1.53	98.5 ± 1.2	> 60	< 50
A6	32.45 ± 0.3	1.21	99.1 ± 0.8	15.2 ± 0.5	~ 70
A6-SSG	29.87 ± 0.5	1.15	99.5 ± 0.6	4.8 ± 0.3	> 85

Table 3: Sustained-Release Pellet Formulations[6]



Formulation Code	Aceclofenac (%)	Eudragit RL 100 (%)	Avicel® PH101 (%)	PVP K90 Binder Solution (%)
F1	15	0	85	1
F5	15	10	75	3
F9	15	20	65	5

Table 4: Characterization of Sustained-Release Pellets[6][7]

Formulation Code	Pellet Size (μm)	Drug Content (%)	Drug Release at 2h (pH 1.2) (%)	Drug Release at 8h (pH 7.4) (%)
F1	914 ± 47	98.6 ± 0.45	< 10	~ 95
F5	852 ± 63	99.2 ± 0.38	< 10	~ 80
F9	789 ± 74	101.3 ± 0.51	< 10	~ 65

Experimental Protocols

Protocol 1: Preparation of Immediate-Release Aceclofenac Pellets

This protocol is adapted from the work of Jadhav et al.[1]

- · Dry Blending:
 - Accurately weigh all ingredients as per the formulation (e.g., Formulation A6-SSG in Table
 1).
 - Intimately mix the powders in a laboratory-scale blender for 10 minutes to ensure homogeneity.
- Wet Massing:



 Gradually add deionized water (binder solution) to the powder blend while mixing until a cohesive, plastic wet mass is obtained. The consistency should be suitable for extrusion.

Extrusion:

- Pass the wet mass through a twin-screw extruder equipped with a 1.0 mm screen.
- · Spheronization:
 - Immediately transfer the extrudates to a spheronizer fitted with a cross-hatched rotor plate.
 - Spheronize for 10 minutes at a speed of 750 rpm.
- · Drying:
 - Spread the resulting pellets in a hot air oven and dry at 40°C until a constant weight is achieved.

Protocol 2: Preparation of Sustained-Release Aceclofenac Pellets

This protocol is based on the study by Ibrahim et al.[6]

- Dry Blending:
 - Blend the powdered excipients (Avicel® PH101, Eudragit RL 100, and Aceclofenac) for 10 minutes in a Turbula mixer.
- Wet Massing:
 - Prepare the aqueous PVP K90 binder solution at the desired concentration (e.g., 5% w/v).
 - Add the required volume of the binder solution to the powder blend and mix for 10 minutes to form the wet mass.
- Extrusion:



- Extrude the wet mass using a mini screw extruder with a 1 mm pore size screen at an extrusion speed of 100 rpm.
- Spheronization:
 - Spheronize the extrudates for 5-7 minutes at a speed of 700 rpm using a rotating plate with an even cross-hatch geometry.
- · Drying:
 - Dry the resulting spheroids for 5 hours at 60–70 °C in a hot air oven.

Characterization Methods Protocol 3: In-vitro Dissolution Study

This is a general protocol that can be adapted for different release profiles.[1][8]

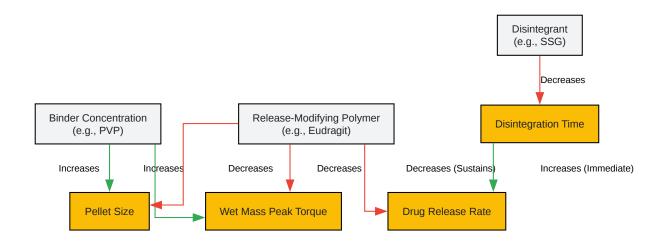
- Apparatus: USP Type II (Paddle) dissolution apparatus.
- Media:
 - For Immediate-Release: 900 ml of pH 6.8 phosphate buffer.[1]
 - For Sustained/Enteric-Release: 750-900 ml of 0.1 N HCl for the first 2 hours, followed by a change to 900 ml of pH 6.8 or 7.4 phosphate buffer.[1][8]
- Procedure:
 - Set the paddle speed to 100 rpm and maintain the temperature at 37 ± 0.5 °C.[1]
 - Place a quantity of pellets equivalent to 100 mg of Aceclofenac into each dissolution vessel.
 - Withdraw samples at predetermined time intervals.
 - Analyze the samples spectrophotometrically at a wavelength of approximately 276 nm to determine the concentration of dissolved Aceclofenac.[8]



Protocol 4: Flow Property Analysis

- · Angle of Repose:
 - Determine using the fixed funnel method. A lower angle of repose indicates better flowability.
- Hausner Ratio:
 - Calculate as the ratio of tapped density to bulk density. A Hausner ratio of less than 1.25 indicates good flow properties.

Logical Relationships in Formulation Development



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